molecular formula C30H53N5O9 B1622570 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone CAS No. 74504-50-0

12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

Cat. No.: B1622570
CAS No.: 74504-50-0
M. Wt: 627.8 g/mol
InChI Key: FGESHKULHDNOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone is a minor component of the antibiotic complex SF-1902, which is also known as globomycin. This compound was isolated from the culture of Streptomyces hygroscopicus SF-1902. It is part of a group of neutral antibiotics that have shown significant antibacterial activity. The SF-1902 complex contains several components, with SF 1902A2 being one of the newly identified members .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone involves the fermentation of Streptomyces hygroscopicus SF-1902. The fermentation broth is extracted with ethyl acetate, and the mycelia are extracted with acetone. The SF-1902 complex is then isolated by repeated chromatography over silica gel, followed by crystallization from aqueous acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods. The fermentation process is scaled up, and the extraction is performed using large volumes of solvents. The isolated complex is then purified using industrial-scale chromatography and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial activity or to study its structure-activity relationship .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include modified versions of SF 1902A2 with different alkyl chain lengths or altered amino acid residues. These modifications can significantly impact the antibacterial activity of the compound .

Mechanism of Action

12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, SF 1902A2 prevents the formation of the cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone include other members of the SF-1902 complex, such as SF 1902A3, SF 1902A4a, and SF 1902A4b. These compounds share similar structures but differ in their alkyl chain lengths and amino acid residues .

Uniqueness

This compound is unique due to its specific structure, which includes a 3-hydroxy-2-methylheptanoic acid moiety. This structure contributes to its distinct antibacterial activity compared to other members of the SF-1902 complex .

Properties

CAS No.

74504-50-0

Molecular Formula

C30H53N5O9

Molecular Weight

627.8 g/mol

IUPAC Name

12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C30H53N5O9/c1-9-11-12-22-18(6)30(43)35(8)21(13-16(3)4)27(40)33-24(17(5)10-2)29(42)32-20(15-36)26(39)34-25(19(7)37)28(41)31-14-23(38)44-22/h16-22,24-25,36-37H,9-15H2,1-8H3,(H,31,41)(H,32,42)(H,33,40)(H,34,39)

InChI Key

FGESHKULHDNOBC-UHFFFAOYSA-N

SMILES

CCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C

Canonical SMILES

CCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C

Origin of Product

United States

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